![molecular formula C30H42O9 B578134 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one CAS No. 14904-71-3](/img/structure/B578134.png)
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a cardiac glycoside derived from the bulbs of the plant Urginea maritima, commonly known as squill. Cardiac glycosides are a class of organic compounds that have potent effects on the heart muscle, making them valuable in the treatment of heart conditions such as congestive heart failure. This compound is known for its ability to increase the force of heart contractions without a corresponding increase in oxygen consumption, thus improving the efficiency of the heart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of scillarenin glucoside involves several steps, starting from the extraction of scillarenin from the plant source. The glucosylation of scillarenin is typically achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to scillarenin under mild conditions. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of scillarenin glucoside is generally carried out through the extraction of scillarenin from the bulbs of Urginea maritima, followed by its glycosylation. The extraction process involves the use of solvents such as ethanol or methanol to isolate scillarenin. The glycosylation step can be scaled up using either enzymatic or chemical methods, depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form scillarenin aglycone and other oxidized derivatives.
Reduction: Reduction reactions can convert scillarenin glucoside into reduced forms with altered biological activity.
Substitution: Substitution reactions can introduce different functional groups into the scillarenin glucoside molecule, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scillarenin glucoside, each with potentially different biological activities and pharmacological properties.
科学研究应用
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cardiac physiology.
Medicine: Explored for its therapeutic potential in treating heart conditions such as congestive heart failure.
Industry: Utilized in the development of cardiac glycoside-based drugs and as a reference standard in quality control processes.
作用机制
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one exerts its effects primarily through the inhibition of the Na+/K±ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, scillarenin glucoside increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium levels enhance the contractility of the heart muscle, improving cardiac output.
相似化合物的比较
Similar Compounds
Scillaren A: Another cardiac glycoside derived from Urginea maritima, known for its potent effects on the heart.
Proscillaridin A: A related compound with similar cardiac effects but different pharmacokinetic properties.
Bufadienolides: A class of compounds that includes scillarenin glucoside and other structurally related glycosides with cardiac activity.
Uniqueness
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is unique in its specific glycosylation pattern, which influences its solubility, stability, and pharmacological activity. Compared to other cardiac glycosides, scillarenin glucoside may offer distinct advantages in terms of its therapeutic window and side effect profile.
属性
CAS 编号 |
14904-71-3 |
|---|---|
分子式 |
C30H42O9 |
分子量 |
546.657 |
IUPAC 名称 |
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O9/c1-28-10-7-18(38-27-26(35)25(34)24(33)22(14-31)39-27)13-17(28)4-5-21-20(28)8-11-29(2)19(9-12-30(21,29)36)16-3-6-23(32)37-15-16/h3,6,13,15,18-22,24-27,31,33-36H,4-5,7-12,14H2,1-2H3/t18-,19+,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-/m0/s1 |
InChI 键 |
XKDNBXLUFVPGJL-NQHYPVOCSA-N |
SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)OC6C(C(C(C(O6)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


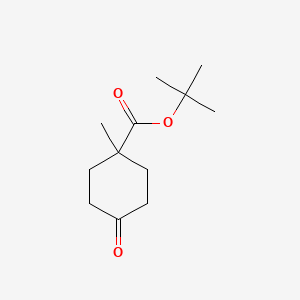

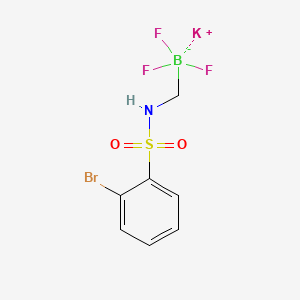
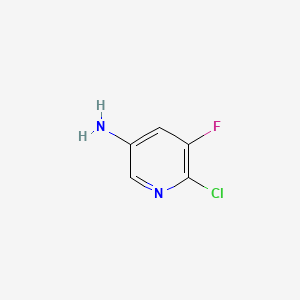
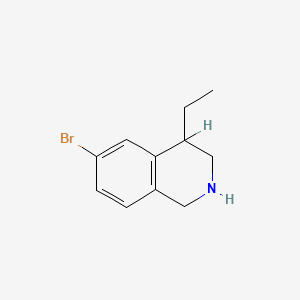
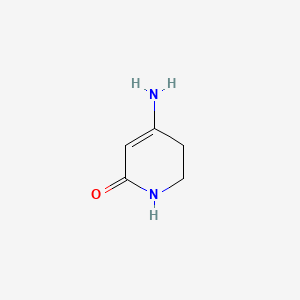
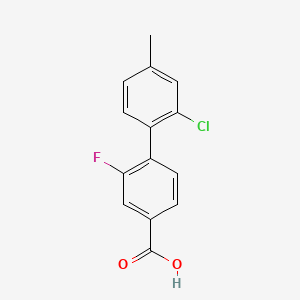
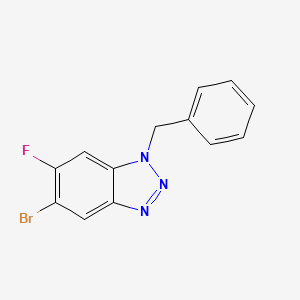
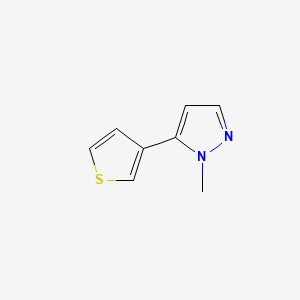
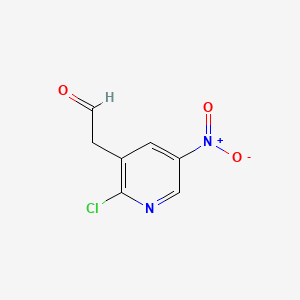
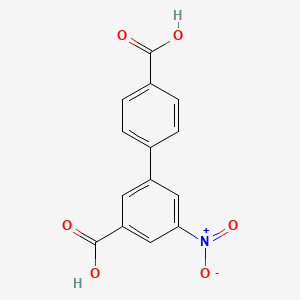
![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)
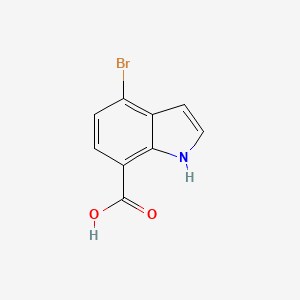
![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)
